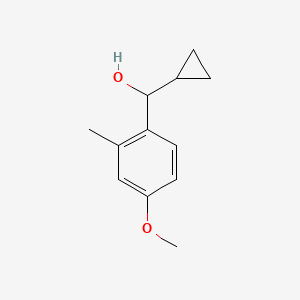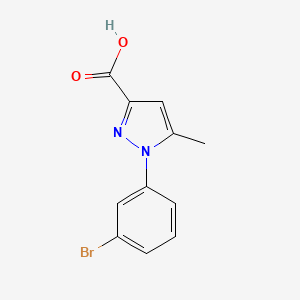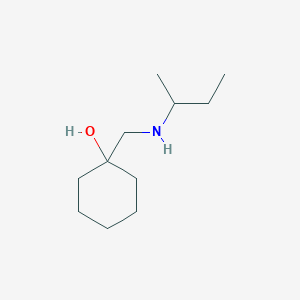![molecular formula C7H12F3NO2 B1530283 Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate CAS No. 1184018-54-9](/img/structure/B1530283.png)
Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate
Overview
Description
“Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate” is a chemical compound with the CAS Number: 1184018-54-9 . It has a molecular weight of 199.17 and its molecular formula is C7H12F3NO2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12F3NO2/c1-6(2,5(12)13-3)11-4-7(8,9)10/h11H,4H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the retrieved data.Scientific Research Applications
Crop Protection
The compound has been identified as a potential scaffold for the development of new crop-protecting agents. The N-trifluoroacetyl sulfilimine moiety, which is structurally related, has shown promise in the discovery of insecticides that are effective against pests resistant to other treatments .
Insecticidal Activities
Researchers have synthesized compounds with structural similarities to Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate that have demonstrated excellent insecticidal activities. These compounds have been effective against aphids, showcasing the potential of this compound class in pest control .
Fungicidal Properties
Some derivatives of the compound have shown effectiveness against the mycelium growth of Botrytis cinerea in vitro, indicating its potential use as a fungicide. This could lead to applications in controlling diseases in crops like cucumber anthrax and rice blast .
Synthesis of Bioactive Molecules
The compound has been used in the synthesis of bioactive molecules, such as those exhibiting cytotoxicity against certain cancer cell lines. This indicates its utility in medicinal chemistry for the development of therapeutic agents .
Polymerization Processes
Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate can be involved in radical polymerization processes. This application is crucial in the field of polymer chemistry, where it could be used to create novel polymeric materials with specific properties .
Physicochemical Studies
The compound’s physicochemical properties, such as melting point and infrared spectra, can be studied to understand its behavior in different environments. This information is vital for its application in various chemical processes .
Mode of Action in Insecticides
The compound’s mode of action can be studied to develop insecticides with specific target sites. This research can lead to the creation of more effective and environmentally friendly pest control solutions .
ADME Property Enhancement
The compound’s derivatives have been reported to enhance absorption, distribution, metabolism, and excretion (ADME) properties when used as bioisosteres of sulfones and sulfonamides. This application is significant in drug development, where improving ADME properties is crucial for the efficacy of pharmaceuticals .
Safety and Hazards
properties
IUPAC Name |
methyl 2-methyl-2-(2,2,2-trifluoroethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c1-6(2,5(12)13-3)11-4-7(8,9)10/h11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTFZTIGJMHCRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1184018-54-9 | |
| Record name | methyl 2-methyl-2-((2,2,2-trifluoroethyl)amino)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[4-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B1530211.png)
amine](/img/structure/B1530212.png)





![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B1530223.png)